Antiproliferative Activity Against A549 Non-Small-Cell Lung Cancer Cells vs. Standard Chemotherapy
In a cell-viability assay using the A549 human lung adenocarcinoma line, the target compound exhibited an IC₅₀ of approximately 290 nM, placing it within the moderate-potency range relative to the standard chemotherapeutic agent doxorubicin . While this single-point comparison against a clinical standard does not constitute a full head-to-head SAR study, it provides a benchmark for procurement decisions when selecting screening candidates for NSCLC-focused programs.
| Evidence Dimension | In vitro antiproliferative potency (IC₅₀) |
|---|---|
| Target Compound Data | ~290 nM (A549) |
| Comparator Or Baseline | Doxorubicin (standard chemotherapeutic; quantitative IC₅₀ in the same assay not provided in source) |
| Quantified Difference | N/A (comparator data absent) |
| Conditions | A549 lung adenocarcinoma cell line; MTT or similar viability assay (exact protocol not specified in source) |
Why This Matters
The A549 IC₅₀ provides a practical potency anchor for users screening imidazo[1,2-a]pyridine derivatives against lung cancer models, enabling go/no-go decisions based on a defined activity threshold.
